2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a hydrazide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Final Coupling: The final step involves coupling the benzimidazole intermediate with the aldehyde derivative of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or hydrazide moieties, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The benzimidazole core is known to interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(methoxyphenyl)phenyl]methylidene}acetohydrazide
Uniqueness
The unique combination of the benzimidazole core, chlorobenzyl group, and hydrazide moiety in 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide provides it with distinct chemical and biological properties. Its potential for diverse chemical reactions and biological activities sets it apart from similar compounds.
Properties
Molecular Formula |
C26H23ClN4O2S |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H23ClN4O2S/c1-2-6-19-7-5-8-20(25(19)33)15-28-30-24(32)17-34-26-29-22-9-3-4-10-23(22)31(26)16-18-11-13-21(27)14-12-18/h2-5,7-15,33H,1,6,16-17H2,(H,30,32)/b28-15+ |
InChI Key |
VWQMDVDVKJBBJL-RWPZCVJISA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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